Demexiptiline Hydrochloride-d3 is a deuterated form of Demexiptiline Hydrochloride, a tricyclic antidepressant primarily used for the treatment of depression. It is marketed under the names Deparon and Tinoran. The compound acts mainly as a norepinephrine reuptake inhibitor, which enhances the availability of norepinephrine in the synaptic cleft, thereby improving mood and alleviating depressive symptoms. The chemical structure of Demexiptiline Hydrochloride-d3 includes a tricyclic framework that is characteristic of this class of antidepressants, and it has a molecular formula of CHClNO .
As a tricyclic antidepressant, Demexiptiline Hydrochloride-d3 exhibits significant biological activity through its mechanism as a norepinephrine reuptake inhibitor. This action increases norepinephrine levels in the brain, which is crucial for mood regulation. Clinical studies indicate that Demexiptiline is effective in treating major depressive disorders, although it may have side effects similar to other tricyclic antidepressants, including sedation and anticholinergic effects .
The synthesis of Demexiptiline Hydrochloride-d3 involves several key steps:
Demexiptiline Hydrochloride-d3 is primarily used in pharmacological research to study its antidepressant properties and mechanisms. Its unique deuterated form may provide insights into metabolic pathways and pharmacokinetics that are not observable with non-deuterated compounds. Additionally, it may serve as a reference standard in analytical chemistry for drug testing and development .
Demexiptiline Hydrochloride-d3 belongs to a class of compounds known as tricyclic antidepressants. Here are some similar compounds for comparison:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Amitriptyline | Norepinephrine and serotonin reuptake inhibition | Widely used; multiple indications |
| Desipramine | Norepinephrine reuptake inhibition | Active metabolite of amitriptyline |
| Clomipramine | Norepinephrine and serotonin reuptake inhibition | Effective for OCD |
| Nortriptyline | Norepinephrine reuptake inhibition | Less sedating than other TCAs |
| Imipramine | Norepinephrine and serotonin reuptake inhibition | First TCA introduced |
Uniqueness: Demexiptiline Hydrochloride-d3's deuterated nature allows for enhanced tracking in metabolic studies, potentially offering more precise data regarding its pharmacokinetics compared to non-deuterated counterparts. This feature can be particularly beneficial in research settings aimed at understanding drug metabolism and interactions more thoroughly .
Demexiptiline Hydrochloride-d3 represents a deuterium-labeled pharmaceutical compound with the molecular formula C₁₈H₁₅D₃N₂O·ClH and a molecular weight of 317.83 g/mol [4]. The parent compound, demexiptiline, possesses a tricyclic structure based on a dibenzosuberenone core framework with an oxime ether side chain [32] [33]. The deuterated analog maintains the same fundamental structural architecture while incorporating three deuterium atoms at specific positions within the molecule [4].
The base structure consists of a 5H-dibenzo[a,d]cyclohepten-5-one scaffold linked to an O-[2-(methylamino)ethyl]oxime moiety [32] [34]. The molecular geometry exhibits a tricyclic ring system where two benzene rings are connected through a seven-membered ring containing the ketoxime functional group [35] [38]. The compound displays a non-planar conformation due to the inherent flexibility of the seven-membered ring, allowing for conformational variations that influence its chemical and physical properties [39].
Nuclear magnetic resonance spectroscopy provides critical insights into the structural differences between protiated demexiptiline hydrochloride and its deuterated counterpart [11] [17]. The deuterium isotope effect manifests in distinct spectral characteristics that enable precise structural elucidation and isotopic substitution pattern determination [12] [14].
In proton nuclear magnetic resonance spectroscopy, deuterium atoms appear as significantly reduced or absent signals due to the different magnetic properties of deuterium compared to hydrogen [11] [17]. The deuterated positions in Demexiptiline Hydrochloride-d3 exhibit characteristic isotopic shifts in adjacent carbon signals, providing evidence for the specific locations of deuterium incorporation [14] [17].
| Spectroscopic Parameter | Protiated Form | Deuterated Form | Isotopic Shift |
|---|---|---|---|
| Chemical Shift Range (ppm) | 7.08-8.49 | 7.05-8.46 | -0.03 to -0.03 |
| Coupling Constant (Hz) | 1.9-8.1 | 1.8-7.9 | -0.1 to -0.2 |
| Signal Multiplicity | Doublet/Triplet | Reduced/Simplified | Pattern Simplification |
| Integration Ratio | 3H:2H:10H | Variable | Position-Dependent |
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct isotope-induced shifts for carbons directly bonded to deuterium atoms [14] [17]. These shifts typically range from 0.1 to 0.3 ppm upfield compared to the corresponding protiated positions, providing unambiguous evidence for deuterium incorporation [12] [17]. The carbonyl carbon signal at approximately 193 ppm remains largely unaffected unless deuterium substitution occurs at adjacent positions [37].
Deuterium nuclear magnetic resonance spectroscopy offers direct observation of deuterium-containing positions within the molecule [17]. This technique enables quantitative determination of deuterium content and provides information about the specific environments of deuterated sites [11] [17]. The deuterium signals appear in characteristic chemical shift ranges corresponding to their molecular environments, with aromatic deuterium atoms typically resonating between 7-8 ppm [17].
X-ray crystallographic analysis of deuterated pharmaceutical compounds presents unique challenges due to the minimal electron density difference between hydrogen and deuterium atoms [20] [21]. However, high-resolution crystallographic studies can provide valuable information about the overall molecular structure and crystal packing arrangements in Demexiptiline Hydrochloride-d3 [23] [25].
The crystal structure determination reveals that deuteration typically does not significantly alter the fundamental molecular geometry or crystal lattice parameters [20] [23]. Studies on similar deuterated pharmaceutical compounds demonstrate that unit cell dimensions may show slight variations, typically less than 2% volume change, when comparing protiated and deuterated forms [23] [26].
| Crystallographic Parameter | Measurement Precision | Deuteration Effect | Literature Reference |
|---|---|---|---|
| Unit Cell Volume | ±0.1% | +1.5% expansion | [23] |
| Bond Lengths | ±0.01 Å | No significant change | [20] [21] |
| Bond Angles | ±0.1° | Minimal variation | [23] |
| Crystal Symmetry | Space Group | Maintained | [20] [25] |
Neutron crystallography provides superior capability for determining deuterium positions compared to X-ray diffraction, as neutrons interact directly with atomic nuclei rather than electron clouds [20] [25]. This technique enables precise localization of deuterium atoms within the crystal structure, revealing detailed information about hydrogen bonding patterns and molecular conformations [20] [21].
The positioning of deuterium atoms in Demexiptiline Hydrochloride-d3 influences intermolecular interactions within the crystal lattice [26]. Deuterium forms slightly stronger hydrogen bonds compared to protium due to reduced zero-point vibrational energy, potentially affecting crystal stability and packing efficiency [26] [28].
Isotopic purity determination represents a critical analytical requirement for deuterated pharmaceutical compounds, as the degree of deuterium incorporation directly impacts biological activity and metabolic stability [12] [13]. Multiple analytical approaches provide complementary information for comprehensive isotopic purity assessment [14] [18].
Electrospray ionization high-resolution mass spectrometry serves as the primary method for isotopic purity determination [12] [14]. This technique enables rapid characterization of isotopologue distributions by accurately measuring mass differences between deuterated and protiated species [12] [13]. The method provides sensitivity at the nanogram level while requiring minimal sample consumption [12].
| Analytical Method | Detection Limit | Precision | Analysis Time | Sample Requirement |
|---|---|---|---|---|
| ESI-HRMS | 0.1% isotopic impurity | ±0.5% | 5-10 minutes | <1 μg |
| LC-HRMS | 0.05% isotopic impurity | ±0.3% | 15-30 minutes | <5 μg |
| NMR Integration | 1% isotopic impurity | ±2% | 30-60 minutes | 1-10 mg |
| GC-MS | 0.2% isotopic impurity | ±1% | 10-20 minutes | 1-5 μg |
The isotopic purity calculation methodology involves systematic analysis of mass spectral isotopologue patterns [12] [14]. For Demexiptiline Hydrochloride-d3, the molecular ion peak distribution reveals the extent of deuterium incorporation across different molecular positions [13] [14]. The relative abundance of D₀, D₁, D₂, and D₃ species provides quantitative information about isotopic purity [12].
Liquid chromatography coupled with high-resolution mass spectrometry offers enhanced separation capabilities for complex isotopologue mixtures [14]. This approach enables discrimination between positional isomers and provides improved accuracy for isotopic purity determination [12] [14]. The chromatographic separation helps resolve potential interferences from impurities or degradation products [14].
Thermodynamic stability assessment of Demexiptiline Hydrochloride-d3 encompasses thermal analysis, chemical stability evaluation, and comparative studies with the protiated analog [26] [28]. Deuterium substitution influences molecular stability through altered vibrational frequencies and reduced zero-point energy [18] [28].
Differential scanning calorimetry provides fundamental thermal property characterization [26] [27]. The technique enables determination of melting points, glass transition temperatures, and thermal decomposition profiles [26] [31]. Deuterated pharmaceutical compounds typically exhibit slight increases in thermal stability compared to protiated counterparts [26] [28].
| Thermal Property | Protiated Form | Deuterated Form | Stability Enhancement |
|---|---|---|---|
| Melting Point (°C) | 232-233 | 235-237 | +3-4°C increase |
| Glass Transition (°C) | 284.2 | 283.7 | Minimal change |
| Decomposition Onset (°C) | 473 | 485 | +12°C increase |
| Thermal Stability Range | 200-470°C | 205-485°C | Extended range |
Thermogravimetric analysis reveals mass loss profiles and decomposition kinetics [26] [27]. The deuterated compound demonstrates enhanced thermal stability with decomposition temperatures typically 10-15°C higher than the protiated form [26]. This improvement results from stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [28] [30].
The thermodynamic stability enhancement in deuterated compounds originates from reduced vibrational energy and altered molecular dynamics [15] [16]. Deuterium atoms possess lower zero-point vibrational energy compared to hydrogen atoms, resulting in stronger effective bond strengths [28] [30]. This phenomenon contributes to improved chemical stability and reduced susceptibility to thermal degradation [26] [28].
Isothermal stability studies under controlled atmospheric conditions provide additional insights into long-term storage stability [26]. Deuterated pharmaceutical compounds generally exhibit improved resistance to oxidative degradation and hydrolytic breakdown [18] [28]. The enhanced stability profiles support extended shelf-life and improved pharmaceutical performance characteristics [13] [18].